

WEHI-345: Application Notes and Protocols for

In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WEHI-345 |           |
| Cat. No.:            | B611805  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**WEHI-345** is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3][4] RIPK2 is essential for the activation of NF-κB and MAP kinases downstream of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. [1][5] By targeting the kinase activity of RIPK2, **WEHI-345** effectively modulates the inflammatory response, making it a valuable tool for studying NOD-driven inflammatory diseases and a potential therapeutic candidate.[1][3] In vivo studies have demonstrated the efficacy of **WEHI-345** in ameliorating experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis.[1][2]

This document provides detailed application notes and protocols for the in vivo administration of **WEHI-345**, intended to guide researchers in designing and executing preclinical studies.

### **Mechanism of Action**

**WEHI-345** functions by binding to the ATP-binding pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway upon NOD receptor engagement.[1][2][3][4] While the activation



of NF-kB is only delayed, this temporal disruption is sufficient to prevent the production of proinflammatory cytokines and chemokines, ultimately mitigating the inflammatory response.[1][5]

### **Data Presentation**

In Vivo Efficacy of WEHI-345 in Experimental

Autoimmune Encephalomyelitis (EAE) Model

| Parameter                                                 | Vehicle<br>Control | WEHI-345 (20<br>mg/kg)   | Outcome                                   | Reference |
|-----------------------------------------------------------|--------------------|--------------------------|-------------------------------------------|-----------|
| Clinical Disease<br>Score                                 | Higher             | Significantly<br>Lowered | Amelioration of disease severity          | [6][7]    |
| Body Weight                                               | Decreased          | Improved                 | Overall improvement in condition          | [2][7]    |
| Inflammatory<br>Infiltrate<br>(Forebrain)                 | Present            | Reduced                  | Decreased<br>neuroinflammatio<br>n        | [6][7]    |
| Histological<br>Score                                     | Higher             | Reduced                  | Less tissue<br>damage                     | [2][4]    |
| Dendritic Cell<br>Recruitment                             | Increased          | Reduced                  | Attenuation of immune cell infiltration   | [2][4]    |
| Cytokine and<br>Chemokine<br>Levels (e.g.,<br>TNF, MCP-1) | Elevated           | Normalized/Redu<br>ced   | Suppression of pro-inflammatory mediators | [2][6][7] |

# Experimental Protocols Formulation of WEHI-345 for In Vivo Administration

For in vivo experiments, **WEHI-345** can be formulated as a clear solution. Two recommended protocols are provided below. It is crucial to prepare a fresh working solution on the day of use. [4][8]



#### Protocol 1: DMSO and SBE-β-CD in Saline

- Prepare a stock solution of WEHI-345 in DMSO.
- Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
- To prepare the final working solution, add the **WEHI-345** stock solution to the SBE- $\beta$ -CD solution to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final solution, add 100  $\mu$ L of the **WEHI-345**/DMSO stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline.
- Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4][8]

#### Protocol 2: DMSO and Corn Oil

- Prepare a stock solution of WEHI-345 in DMSO.
- To prepare the final working solution, add the WEHI-345 stock solution to corn oil to achieve a final concentration of 10% DMSO. For instance, to prepare 1 mL of the final solution, add 100 μL of the WEHI-345/DMSO stock to 900 μL of corn oil.
- Mix thoroughly until a clear solution is obtained.[4][8]

## In Vivo Administration of WEHI-345 in an EAE Mouse Model

This protocol describes the prophylactic treatment of EAE in C57BL/6 mice with WEHI-345.

#### Materials:

- WEHI-345
- Vehicle (e.g., 10% DMSO in 20% SBE-β-CD/Saline)
- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTX)
- Sterile PBS
- Syringes and needles for injection

#### Procedure:

- EAE Induction:
  - o On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
  - Administer pertussis toxin intraperitoneally on day 0 and day 2.
  - Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.
- WEHI-345 Administration:
  - Prepare the WEHI-345 formulation as described above.
  - Administer WEHI-345 at a dose of 20 mg/kg via intraperitoneal injection.[2][4][6][7]
  - Administer the treatment twice daily.[2][4][6][7]
  - The duration of treatment can vary depending on the study design, for example, for 6 consecutive days.[2][4]
  - A control group of mice should receive the vehicle only, following the same administration schedule.
- Outcome Assessment:
  - Continue daily monitoring of clinical scores and body weight.
  - At the end of the experiment, collect tissues (e.g., brain, spinal cord, blood) for further analysis.



- Histology: Analyze brain and spinal cord sections for inflammatory infiltrates and demyelination.
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF, IL-6, MCP-1) in the plasma or tissue homogenates using methods like ELISA or multiplex assays.
- Flow Cytometry: Analyze immune cell populations in the central nervous system and secondary lymphoid organs.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: WEHI-345 inhibits the NOD2-RIPK2 signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo testing of **WEHI-345**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAE Induction [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [WEHI-345: Application Notes and Protocols for In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611805#wehi-345-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com